GPR119 Agonist Potency: 1-Oleoyl-lysopc (18:1) Is 4.3-Fold Weaker than 1-Palmitoyl-lysopc (16:0) in cAMP Assays
In a direct head-to-head comparison measuring cAMP accumulation in COS-7 cells transiently expressing human GPR119, 1-oleoyl-lysopc (LysoPC 18:1) exhibited an EC50 of 9.0 μM, whereas 1-palmitoyl-lysopc (LysoPC 16:0) exhibited an EC50 of 2.1 μM [1]. The potency difference is approximately 4.3-fold, with LysoPC 16:0 being the stronger agonist. Both values were estimated due to decreased activity observed at 100 μM. Independently, the IUPHAR/BPS Guide to Pharmacology reports a pEC50 of 5.8 (EC50 ≈ 1.6 μM) for oleoyl-lysopc at GPR119 [2]. For context, the endogenous agonist oleoylethanolamide (OEA) has an EC50 of 0.20 μM, placing 1-oleoyl-lysopc as a moderate-potency agonist [1]. LysoPE (18:1) showed an EC50 of 12 μM, indicating the choline headgroup also contributes to potency [1]. Researchers studying GPR119-mediated insulin or GLP-1 secretion must account for this species-specific potency when selecting LPC molecular species.
| Evidence Dimension | GPR119 agonist potency (cAMP accumulation, EC50) |
|---|---|
| Target Compound Data | LysoPC (18:1): EC50 = 9.0 μM (pEC50 = 5.04 ± 0.22) |
| Comparator Or Baseline | LysoPC (16:0): EC50 = 2.1 μM (pEC50 = 5.68 ± 0.13); LysoPE (18:1): EC50 = 12 μM; OEA: EC50 = 0.20 μM |
| Quantified Difference | LysoPC (18:1) is 4.3-fold less potent than LysoPC (16:0); approximately 45-fold less potent than OEA; LysoPC (18:1) is 1.3-fold more potent than LysoPE (18:1) |
| Conditions | Transiently expressed human GPR119 in COS-7 cells; cAMP accumulation assay; mean values ± SEM; n = 5 per species |
Why This Matters
Procurement of the correct LPC species is critical for GPR119-targeted drug discovery: using 16:0 instead of 18:1 would overestimate agonist potency by ~4-fold, potentially skewing structure-activity relationship (SAR) campaigns and hit-to-lead decisions.
- [1] Hansen KB, Rosenkilde MM, Knop FK, Wellner N, Diep TA, Rehfeld JF, et al. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. J Clin Endocrinol Metab. 2011;96(9):E1409-E1417. Table 1. PMID: 21778222. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. oleoyl-lysophosphatidylcholine: GPR119 agonist activity. Ligand ID 3623. View Source
